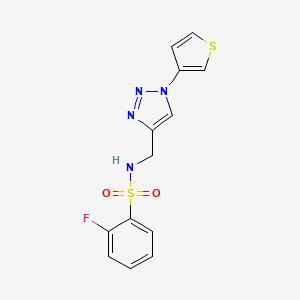

![molecular formula C16H16ClN7O B2362383 1-(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)乙酮 CAS No. 920228-20-2](/img/structure/B2362383.png)

1-(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . These compounds are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines involves several steps. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

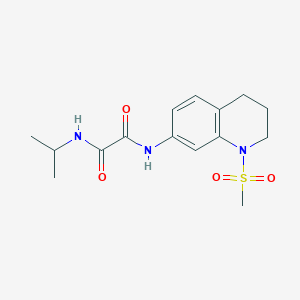

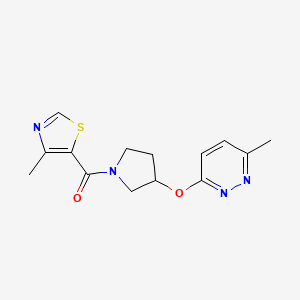

Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The position of the nitrogen atom in the pyridine ring can vary, leading to different possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidines are diverse. For example, the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles can lead to the formation of these heterocyclic ring systems .

科学研究应用

癌症治疗:CDK2抑制

该化合物被确定为一种新型的细胞周期蛋白依赖性激酶 2 (CDK2) 抑制剂,CDK2 是一种参与细胞周期调控的关键蛋白。 CDK2 抑制剂被认为是很有前途的癌症治疗方法,因为它们可以阻止肿瘤细胞的增殖 。该化合物抑制 CDK2 的能力可能导致开发新的抗癌药物,特别是针对 CDK2 在疾病进展中起关键作用的癌症。

抗增殖剂

该化合物对各种癌细胞系(包括 MCF-7(乳腺癌)和 HCT-116(结肠癌))表现出显着的细胞毒活性,其低 IC50 值表明其具有高效力 。这表明它有可能在癌症研究中用作抗增殖剂,有助于开发能够有效抑制癌细胞生长的靶向疗法。

凋亡诱导

对该化合物的进一步研究表明,它能够诱导癌细胞内的凋亡,即程序性细胞死亡 。这对癌症治疗来说是一个非常理想的效果,因为它可以导致选择性消除癌细胞,而不会伤害正常的健康细胞。

细胞周期进程改变

已发现该化合物会导致细胞周期进程的显着改变 。通过破坏正常的细胞分裂周期,它可以阻止癌细胞增殖,这是癌症生长和转移的根本方面。

EGFR 表达抑制

研究表明,该化合物可以抑制表皮生长因子受体 (EGFR) 的表达 。EGFR 在各种类型的癌症中经常过表达,并且与预后不良相关。抑制 EGFR 可以破坏导致肿瘤生长和存活的信号通路。

ROS 生成

该化合物与癌细胞内活性氧 (ROS) 的增加有关 。高水平的 ROS 会导致氧化应激,导致癌细胞损伤,这可以利用于治疗目的。

未来方向

The future directions for research on [1,2,3]triazolo[4,5-d]pyrimidines are promising. These compounds have shown potential in the treatment of various diseases, including cancer . Further investigations are needed to fully understand their mechanisms of action and to optimize their therapeutic potential .

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein essential for cell cycle progression .

Mode of Action

Similar compounds have been found to inhibit cdk2, thus affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the biochemical pathways that control cell proliferation.

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been found to significantly inhibit the growth of various cell lines .

生化分析

Biochemical Properties

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its binding to specific biomolecules and modulation of their activities. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound interacts with other proteins involved in cell signaling and metabolism, further contributing to its antitumor effects .

Dosage Effects in Animal Models

The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, resulting in altered metabolite levels and reduced energy production .

Transport and Distribution

The transport and distribution of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .

Subcellular Localization

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression. It also localizes to the mitochondria, affecting mitochondrial function and inducing apoptosis. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

属性

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN7O/c1-11(25)22-6-8-23(9-7-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIQLSFAZLEMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)